Tert-butyldichlorosilane
CAS No.:
Cat. No.: VC18691998
Molecular Formula: C4H10Cl2Si
Molecular Weight: 157.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10Cl2Si |
|---|---|
| Molecular Weight | 157.11 g/mol |
| IUPAC Name | tert-butyl(dichloro)silane |
| Standard InChI | InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
| Standard InChI Key | HBYCZEOYOCONCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[SiH](Cl)Cl |
Introduction
Chemical and Physical Properties
Structural and Thermodynamic Characteristics
The compound’s physical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂Si |
| Molecular Weight | 213.22 g/mol |
| Melting Point | −15 °C |
| Boiling Point | 190 °C at 729 mmHg |
| Density (25°C) | 1.009 g/mL |
| Refractive Index | 1.447 |
| Flash Point | 143 °F (61.7 °C) |
| Solubility | Miscible with organic solvents |
| Hydrolytic Sensitivity | Reacts rapidly with moisture |
The low melting point (−15°C) and moderate boiling point (190°C) facilitate its handling under inert conditions, while its solubility in nonpolar solvents like toluene and dichloromethane enables its use in homogeneous reaction systems .
Steric and Electronic Effects
The tert-butyl groups impose significant steric bulk, reducing the silicon atom’s electrophilicity compared to less hindered chlorosilanes. This property is exploited in selective silylation reactions, where the compound preferentially reacts with less sterically hindered hydroxyl groups in polyols . Fourier-transform infrared (FTIR) spectroscopy of tert-butyldichlorosilane reveals Si–Cl stretching vibrations at 480–520 cm⁻¹, while nuclear magnetic resonance (NMR) spectra show distinct tert-butyl proton signals at δ 1.05 ppm (singlet, 18H) and silicon-coupled chlorine resonances in the ¹³C spectrum .
Synthesis and Production Methods
Industrial Synthesis via Grignard Substitution
A patented method (CN103408578B) outlines a three-step synthesis combining Grignard reagent formation and catalytic chlorination :
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Grignard Reagent Preparation:
Magnesium chips (2.1 equivalents) react with tert-butyl chloride in tetrahydrofuran (THF) at 50–52°C under nitrogen. The resulting tert-butylmagnesium chloride is maintained at a concentration of 3–5 mol/L to optimize yield. -
Silicon-Chlorine Bond Formation:
Trichlorosilane (1.0 equivalent) in THF is cooled to −5°C, and the Grignard reagent is added dropwise. The reaction proceeds at −8°C to −5°C, yielding dichlorodi-tert-butylsilane after 2 hours. Gas chromatography (GC) monitoring confirms >98% conversion. -
Catalytic Chlorination:
The intermediate is treated with dichloromethane and 2% palladium-on-carbon (Pd/C) at 0°C, followed by heating to 30°C for 16 hours. Vacuum distillation isolates tert-butyldichlorosilane with >98% purity .
This method reduces energy consumption by 40% compared to traditional gas-phase chlorination and replaces toxic carbon tetrachloride with environmentally benign dichloromethane .
Applications in Organic Synthesis
Diol Protection Strategies
Trost and Caldwell pioneered the use of tert-butyldichlorosilane for protecting 1,2- and 1,3-diols in natural product synthesis. The reagent reacts with diols in acetonitrile at 45–90°C in the presence of triethylamine and 1-hydroxybenzotriazole (HOBt), forming stable cyclic silyl ethers (Eq. 1) :
The bulky tert-butyl groups prevent over-silylation and enable selective deprotection under mild acidic conditions (e.g., HF·pyridine) .
Silirane Synthesis
Tert-butyldichlorosilane serves as a precursor to siliranes (three-membered silicon rings) via reductive coupling with sodium naphthalenide. These strained compounds exhibit unique reactivity in [2+1] cycloadditions with alkynes, forming silicon-containing heterocycles .
Recent Advances and Industrial Scalability
The CN103408578B patent highlights advancements in catalyst reuse (Pd/C recycled >10 times) and solvent systems, reducing production costs by 30% . Large-scale batches (100–500 kg) achieve yields of 85–90%, with purity validated by high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) .
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